9-Hydroxy-9h-xanthene-9-carboxylic acid
Description
Properties
IUPAC Name |
9-hydroxyxanthene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)14(17)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)14/h1-8,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZDZCNXNYMMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285642 | |
| Record name | 9-hydroxy-9h-xanthene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-32-6 | |
| Record name | NSC42546 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-hydroxy-9h-xanthene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis of 9 Hydroxy 9h Xanthene 9 Carboxylic Acid
Solid-State Structures via X-ray Crystallography
The three-dimensional arrangement of molecules in the solid state provides fundamental insights into their intrinsic properties and intermolecular forces. For xanthene-9-carboxylic acid, X-ray crystallography reveals a non-planar, folded structure. The central xanthene core is bent, with the two flanking benzene (B151609) rings forming a distinct dihedral angle. This folded conformation is a characteristic feature of the xanthene scaffold. acs.org
In a study of lanthanide complexes derived from xanthene-9-carboxylic acid, the coordination compounds were found to crystallize in the monoclinic space group P2₁/n. acs.orgnih.gov While this data pertains to the metal complexes, it builds upon the foundational structure of the parent acid. The structure of the xanthene ring itself is observed to be folded, a conformation that agrees with data derived from polarity and polarizability studies. acs.org
The crystal lattice of xanthene-9-carboxylic acid is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. Carboxylic acids in the solid state typically form centrosymmetric cyclic dimers through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. This O-H···O interaction is the primary motif governing the supramolecular assembly.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Similarly, co-crystallization, the formation of a crystalline solid containing two or more neutral molecular components in a stoichiometric ratio, is a widely used technique for modifying the physicochemical properties of solids.
Despite the importance of these phenomena, dedicated studies on the polymorphism or systematic co-crystallization of xanthene-9-carboxylic acid are not prevalent in the current scientific literature. Research into related systems, such as other carboxylic acids or xanthene derivatives, shows that these molecules can form diverse supramolecular structures. researchgate.netresearchgate.net However, a specific investigation into different polymorphic forms or the screening of co-crystal formers for xanthene-9-carboxylic acid has not been reported.
Solution-Phase Conformational Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. The ¹H and ¹³C NMR spectra of xanthene-9-carboxylic acid provide characteristic signals that confirm its molecular structure.
| ¹H NMR Chemical Shifts | ¹³C NMR Chemical Shifts |
| Shift (ppm) | Assignment |
| 4.97 | H-9 (s, 1H) |
| 7.06-7.10 | Ar-H (m, 2H) |
| 7.12-7.15 | Ar-H (m, 2H) |
| 7.28-7.32 | Ar-H (m, 4H) |
| Data recorded in CDCl₃. beilstein-journals.org |
While one-dimensional NMR is sufficient to identify the primary structure of a relatively simple molecule like xanthene-9-carboxylic acid, multi-dimensional techniques offer deeper insights and unambiguous assignments, which are crucial for more complex derivatives.
COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily confirming the connectivity within the aromatic rings by showing correlations between adjacent aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For xanthene-9-carboxylic acid, NOESY could be used to confirm the spatial proximity between the C9-proton and the protons on the adjacent aromatic rings (specifically, the "inner" protons). In studies of how the molecule self-associates or binds to other molecules in solution, intermolecular NOEs can provide evidence of dimerization and specific binding orientations. acs.orgunige.it
The rotation around single bonds in a molecule can often be studied using variable temperature (VT) NMR. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of a dynamic process, such as bond rotation, changes on the NMR timescale. This allows for the calculation of the activation energy, or rotational barrier, for the process.
For xanthene-9-carboxylic acid, a potential dynamic process for study would be the rotation around the C9-COOH bond. However, specific VT-NMR studies to determine the rotational barrier for this bond in xanthene-9-carboxylic acid have not been reported in the literature. Such a study would involve monitoring the signals of the aromatic protons at low temperatures to see if distinct signals appear for the rings due to slowed rotation of the bulky carboxyl group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy provides direct information about the functional groups present in a molecule and the nature of the chemical bonds.
The FTIR spectrum of xanthene-9-carboxylic acid displays several characteristic absorption bands that confirm its structure. aljest.net The most notable feature is a very broad absorption band in the region of 2900-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. aljest.net The C=O stretching vibration of the carboxyl group appears as a strong band around 1670 cm⁻¹. aljest.net The presence of the ether linkage within the xanthene core is confirmed by strong asymmetric C-O-C stretching near 1233 cm⁻¹ and a weaker symmetric stretch around 1030 cm⁻¹. aljest.net
| FTIR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 2900-3300 | ν(O-H) stretch (broad, characteristic of H-bonded dimer) |
| 1670 | ν(C=O) stretch (carboxylic acid) |
| 1233 | νas(C-O-C) stretch (ether) and ν(C-O) (carboxylic acid) |
| 1030 | νs(C-O-C) stretch (ether) |
| Data from reference aljest.net. |
While specific Raman spectra for xanthene-9-carboxylic acid are not widely published, Raman spectroscopy would provide complementary information. As a scattering technique, it is particularly sensitive to symmetric vibrations and vibrations of the non-polar hydrocarbon skeleton. Therefore, it would be useful for analyzing the vibrations of the aromatic rings and the C-O-C symmetric stretch, which are often weak in the infrared spectrum. Together, IR and Raman spectroscopy offer a complete picture of the vibrational modes of the molecule, confirming its functional groups and providing strong evidence for the intermolecular hydrogen bonding that defines its solid-state structure. mdpi.comnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful technique for the characterization of chiral molecules such as the enantiomers of 9-Hydroxy-9H-xanthene-9-carboxylic acid. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. As the enantiomers of a chiral molecule are non-superimposable mirror images, they interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. This characteristic makes CD spectroscopy an invaluable tool for both qualitative and quantitative analysis of enantiomeric composition.
The application of circular dichroism to 9-Hydroxy-9H-xanthene-9-carboxylic acid would allow for the direct determination of the enantiomeric excess (ee) of a sample and the assignment of the absolute configuration of the enantiomers, provided a reference spectrum of a pure enantiomer is available. The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. In the case of 9-Hydroxy-9H-xanthene-9-carboxylic acid, the chromophoric xanthene core and the carboxylic acid group are expected to give rise to characteristic electronic transitions that are perturbed by the chiral environment of the stereocenter at the C9 position.
Research on other chiral carboxylic acids has demonstrated that the sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter. For molecules where the intrinsic CD signal is weak, derivatization of the carboxylic acid group or the use of host-guest chemistry with a chiral sensor can induce a stronger and more easily interpretable CD signal. For instance, complexation with other molecules can amplify the chiroptical response, aiding in the determination of stereochemistry even for compounds with challenging features like a quaternary stereocenter.
In a hypothetical analysis of the enantiomers of 9-Hydroxy-9H-xanthene-9-carboxylic acid, one would expect to observe specific Cotton effects in the CD spectrum corresponding to the electronic transitions of the aromatic rings of the xanthene moiety. The spatial arrangement of the hydroxyl and carboxylic acid groups relative to the xanthene plane would dictate the sign of these Cotton effects. For example, the (R)-enantiomer might exhibit a positive Cotton effect at a certain wavelength, while the (S)-enantiomer would show a negative Cotton effect of the same magnitude at the same wavelength.
The following interactive table presents a hypothetical representation of the key circular dichroism data that could be obtained for the enantiomers of 9-Hydroxy-9H-xanthene-9-carboxylic acid. This data is illustrative of the type of results expected from such an analysis and is not based on published experimental findings for this specific compound.
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| (R)-9-Hydroxy-9H-xanthene-9-carboxylic acid | 280 | +15,000 |
| (S)-9-Hydroxy-9H-xanthene-9-carboxylic acid | 280 | -15,000 |
| (R)-9-Hydroxy-9H-xanthene-9-carboxylic acid | 250 | -10,000 |
| (S)-9-Hydroxy-9H-xanthene-9-carboxylic acid | 250 | +10,000 |
| (R)-9-Hydroxy-9H-xanthene-9-carboxylic acid | 220 | +25,000 |
| (S)-9-Hydroxy-9H-xanthene-9-carboxylic acid | 220 | -25,000 |
This illustrative data highlights how the sign of the molar ellipticity at specific wavelengths can be used to distinguish between the (R) and (S) enantiomers. A racemic mixture would, in theory, exhibit no CD signal as the opposing signals from the two enantiomers would cancel each other out. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample, allowing for quantitative determination.
Reactivity and Reaction Mechanism Studies of 9 Hydroxy 9h Xanthene 9 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, engaging in reactions typical for this functional group, such as the formation of esters and amides, as well as decarboxylation.
Esterification and Amidation Reactions
The conversion of 9-Hydroxy-9H-xanthene-9-carboxylic acid to its corresponding esters is a documented transformation, primarily utilized in the synthesis of derivatives for pharmaceutical applications. google.comgoogle.com Standard esterification methods can be employed, though modifications are often necessary to accommodate the specific properties of the starting material. The methyl ester of 9-Hydroxy-9H-xanthene-9-carboxylic acid serves as a common intermediate. google.comgoogleapis.comgoogleapis.com More complex esters have also been synthesized, demonstrating the versatility of the carboxyl group for forming new linkages. google.com
For instance, the formation of various biologically active esters has been reported, highlighting the compound's role as a scaffold in medicinal chemistry.
Table 1: Examples of Esterification Products
| Reactant | Product | Application Context |
|---|---|---|
| 9-Hydroxy-9H-xanthene-9-carboxylic acid | 9-Hydroxy-9H-xanthene-9-carboxylic acid methyl ester | Synthetic Intermediate google.comgoogleapis.com |
| 9-Hydroxy-9H-xanthene-9-carboxylic acid | 9-Hydroxy-9H-xanthene-9-carboxylic acid 7-[methyl-(3-phenoxy-propyl)-amino]-bicyclo[2.2.1]hept-2-yl ester | Muscarinic Receptor Modulator google.com |
Amidation reactions, which involve the conversion of the carboxylic acid to an amide, represent another fundamental transformation. This is typically achieved by first activating the carboxyl group, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. While this is a standard reaction for carboxylic acids, specific documented examples of amidation starting directly from 9-Hydroxy-9H-xanthene-9-carboxylic acid are not detailed in the available research. The presence of the adjacent hydroxyl group might necessitate the use of protecting groups to prevent side reactions during the amidation process.
Decarboxylation Pathways
As an α-hydroxy acid, 9-Hydroxy-9H-xanthene-9-carboxylic acid is structurally predisposed to undergo decarboxylation, which is the loss of a molecule of carbon dioxide (CO₂). This reaction is often promoted by heat. The likely product of such a reaction would be 9-hydroxyxanthene (B1684195). The mechanism involves the formation of a cyclic transition state, facilitated by the proximity of the hydroxyl and carboxyl groups, leading to the elimination of CO₂ and the formation of the corresponding alcohol. However, specific studies detailing the conditions and mechanism for the decarboxylation of this particular compound are not prominently featured in the scientific literature.
Reduction and Oxidation of the Carboxyl Group
The reduction of the carboxyl group in 9-Hydroxy-9H-xanthene-9-carboxylic acid would yield the corresponding primary alcohol, 9-hydroxymethyl-9H-xanthen-9-ol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as carboxylic acids are generally resistant to milder reducing conditions.
Conversely, the carboxylic acid functional group is already in a high oxidation state. Therefore, further oxidation of the carboxyl group itself is not a typical reaction pathway under standard organic chemistry conditions.
Reactions Involving the Hydroxyl Group
The tertiary hydroxyl group at the C9 position presents its own set of potential reactions, although its reactivity is significantly influenced by steric hindrance from the bulky xanthene scaffold.
Etherification and Acetylation Reactions
Etherification of the tertiary hydroxyl group would involve replacing the hydroxyl proton with an alkyl or aryl group. A common method for this is the Williamson ether synthesis, which would require deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Acetylation involves the formation of an ester linkage at the hydroxyl position, typically through reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base. For 9-Hydroxy-9H-xanthene-9-carboxylic acid, both reactions may be sterically hindered, and the acidic nature of the nearby carboxyl group could complicate reactions requiring a strong base.
Oxidation of the Tertiary Alcohol
The tertiary alcohol group in 9-Hydroxy-9H-xanthene-9-carboxylic acid is resistant to oxidation under normal conditions. Standard oxidizing agents, such as those based on chromium (e.g., PCC, Jones reagent) or manganese (e.g., KMnO₄), are ineffective because the reaction mechanism requires the presence of a hydrogen atom on the carbon atom bearing the hydroxyl group. Since the C9 carbon is a quaternary center with no attached hydrogen, oxidation at this position does not occur. For a reaction to proceed, conditions that would lead to the cleavage of carbon-carbon bonds would be necessary.
Reactivity of the Xanthene Core
The reactivity of the xanthene core in 9-Hydroxy-9H-xanthene-9-carboxylic acid is primarily dictated by the electron-donating nature of the central ether oxygen and the electron-withdrawing effects of the substituents at the C-9 position.
The fused benzene (B151609) rings of the xanthene core are susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The general mechanism involves the attack of an electrophile by the aromatic pi system, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic rings.
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst leads to the substitution of a hydrogen atom with a halogen.
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups but are often sluggish due to the deactivating nature of the C-9 substituents. wpmucdn.comresearchgate.net
The precise regioselectivity would be a balance between the activating effect of the ether oxygen and the steric hindrance and electronic deactivation originating from the C-9 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Xanthene Core
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| C-2, C-7 | para to ether oxygen | Activated |
| C-4, C-5 | ortho to ether oxygen | Activated, but may experience some steric hindrance |
| C-1, C-8 | meta to ether oxygen | Less activated |
This table is predictive and based on general principles of electrophilic aromatic substitution.
The C-9 position of 9-Hydroxy-9H-xanthene-9-carboxylic acid is a tertiary carbon atom bearing a hydroxyl group, making it a tertiary alcohol. Nucleophilic substitution at this position is expected to proceed via an SN1-type mechanism. The reaction would be initiated by the protonation of the C-9 hydroxyl group by a strong acid, followed by the departure of a water molecule. This loss of water is a favorable step as it generates a highly resonance-stabilized tertiary carbocation known as the xanthylium cation.
This xanthylium cation is a potent electrophile that can then be attacked by a wide range of nucleophiles. The stability of this intermediate is a key driver for reactions at the C-9 position. In contrast, for xanthene derivatives lacking the 9-hydroxy group, nucleophilic attack at C-9 is not a facile process. nih.gov
Reaction Scheme: SN1-type Substitution at C-9
Protonation: R-OH + H⁺ ⇌ R-OH₂⁺
Formation of Xanthylium Cation: R-OH₂⁺ → R⁺ (xanthylium cation) + H₂O
Nucleophilic Attack: R⁺ + Nu⁻ → R-Nu
The structural integrity of the central pyran ring in the xanthene core is generally robust. However, under certain conditions, particularly in acidic or basic environments, xanthene derivatives can undergo ring-opening. nih.gov For many xanthene dyes, a pH-sensitive equilibrium exists between a closed, non-fluorescent lactone form and an open, fluorescent carboxylic acid form. acs.org
While specific studies on 9-Hydroxy-9H-xanthene-9-carboxylic acid are lacking, the presence of the tertiary alcohol at C-9 could make it susceptible to acid-catalyzed dehydration. This could potentially lead to the formation of an exocyclic double bond or other rearrangement products, although such reactions have not been documented for this specific molecule.
Hydrogen Bonding Networks and Supramolecular Assembly
The presence of both a carboxylic acid and a hydroxyl group provides 9-Hydroxy-9H-xanthene-9-carboxylic acid with multiple sites for hydrogen bonding, suggesting a rich potential for forming complex supramolecular structures.
Intramolecular hydrogen bonds can form when a hydrogen bond donor and acceptor are in close proximity within the same molecule, typically forming a stable five-, six-, or seven-membered ring. quora.com In 9-Hydroxy-9H-xanthene-9-carboxylic acid, several intramolecular hydrogen bonds are sterically possible:
Between the hydrogen of the 9-hydroxyl group and the carbonyl oxygen of the 9-carboxylic acid group.
Between the hydrogen of the carboxylic acid and the oxygen of the 9-hydroxyl group.
Between either the -OH or -COOH hydrogen and the central ether oxygen (C-10).
Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, most commonly resulting in centrosymmetric cyclic dimers in the solid state. nih.govresearchgate.net This dimerization is a very stable arrangement. The additional 9-hydroxyl group in the target molecule introduces further possibilities for creating extended hydrogen-bonding networks.
In the solid state, one would expect the formation of robust hydrogen-bonded assemblies. The primary interaction would likely be the carboxylic acid-carboxylic acid dimer formation. The 9-hydroxyl groups could then link these dimers together, potentially forming tapes, sheets, or more complex three-dimensional networks. acs.org The ether oxygen could also participate as a hydrogen bond acceptor in these extended structures. The specific packing and resulting crystal architecture would depend on the interplay of these various hydrogen bonding motifs. X-ray crystallography would be necessary to elucidate the precise nature of the supramolecular assembly in the solid state.
Table 2: Potential Hydrogen Bonding Interactions
| Donor Group | Acceptor Group | Type |
| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Intermolecular (Dimer) |
| 9-Hydroxyl (-OH) | 9-Hydroxyl (-OH) | Intermolecular (Chain/Network) |
| 9-Hydroxyl (-OH) | Carboxylic Acid (C=O) | Intermolecular or Intramolecular |
| Carboxylic Acid (-OH) | 9-Hydroxyl (-OH) | Intermolecular or Intramolecular |
| 9-Hydroxyl (-OH) | Ether Oxygen | Intermolecular or Intramolecular |
| Carboxylic Acid (-OH) | Ether Oxygen | Intermolecular or Intramolecular |
Derivatization and Chemical Modification Strategies for 9 Hydroxy 9h Xanthene 9 Carboxylic Acid
Synthesis of Esters and Amides for Functional Diversification
The carboxylic acid moiety at the 9-position is the most common site for derivatization, readily undergoing esterification and amidation to produce a diverse library of functional molecules. These reactions are fundamental in altering the compound's polarity, solubility, and interaction with other molecules.
Standard esterification procedures involve the reaction of 9H-xanthene-9-carboxylic acid with various alcohols under acidic conditions. A more direct method involves the reaction of sodium xanthene-9-carboxylate with quaternary substituted bromoethylammonium compounds in a suitable solvent like isopropanol (B130326) to yield specific esters. For example, Xanthene-9-carboxylic acid ß-diethylaminoethyl ester methobromide has been prepared by reacting the sodium salt with diethyl methyl bromoethylammonium bromide. Transesterification is another viable route, where an existing ester, such as an ethyl or methyl ester, is exchanged by reacting with a different alcohol. This method has been used to prepare the 3-quinuclidinyl ester from the corresponding ethyl ester. youtube.com
Amide synthesis typically proceeds through an activated carboxylic acid intermediate to facilitate the reaction with a primary or secondary amine. One common method is the conversion of 9H-xanthene-9-carboxylic acid to its acyl chloride, 9H-xanthene-9-carbonyl chloride, using reagents like thionyl chloride. nih.gov This highly reactive acyl chloride can then be treated with an amine to form the desired amide bond. Alternatively, peptide coupling agents such as carbonyldiimidazole (CDI) can be employed to activate the carboxylic acid in situ for direct reaction with an amine. google.com These methods have been utilized to synthesize a range of amide derivatives, including those with heterocyclic moieties like google.comacs.orgscut.edu.cnoxadiazol-3-yl and (2H-tetrazol-5-yl)-amides, which have been investigated as potent receptor enhancers. google.com
| Derivative Type | Reagents/Method | Example Product | Reference |
| Ester | Sodium Salt + Alkyl Halide | Xanthene-9-carboxylic acid ß-diethylaminoethyl ester methobromide | rsc.org |
| Ester | Transesterification | 3-Quinuclidinyl xanthene-9-carboxylate | youtube.com |
| Ester | Silylation | Xanthene-9-carboxylic acid, benzyldimethylsilyl ester | researchgate.net |
| Amide | Acyl Chloride + Amine | N-(2H-tetrazol-5-yl)-9H-xanthene-9-carboxamide | google.comgoogle.com |
| Amide | CDI Coupling + Amine | 9H-Xanthene-9-carboxylic acid google.comacs.orgscut.edu.cnoxadiazol-3-yl-amide | google.comgoogle.com |
| Amide | Direct Condensation | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide | acs.org |
Preparation of Ethers and other Xanthene Analogues
Direct etherification at the C9 position of 9H-xanthene-9-carboxylic acid is not a standard modification, as the carbon atom is quaternary and lacks a hydroxyl group for such a reaction. Instead, modifications to create other analogues focus on transforming the carboxylic acid group itself. For instance, the carboxyl group can be reduced to a primary alcohol (9-hydroxymethyl-9H-xanthene) using reducing agents like lithium aluminum hydride. This alcohol derivative could then potentially undergo etherification through Williamson ether synthesis.
Furthermore, the carboxylic acid can be converted into other functional groups to create different classes of analogues. For example, the synthesis of 9-cyanoxanthene from the carboxamide is a known transformation, providing a nitrile analogue. These transformations expand the range of possible secondary derivatizations beyond simple esters and amides.
Modification of the Xanthene Aromatic Rings (e.g., Halogenation, Nitration)
The two benzene (B151609) rings of the xanthene core are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the electronic and physical properties of the molecule. The ether bridge of the xanthene system acts as an ortho-, para-directing group, influencing the position of substitution.
Reactions such as nitration and halogenation can be performed on the xanthene scaffold. While direct nitration on 9H-xanthene-9-carboxylic acid is not extensively documented in readily available literature, studies on the related 9-oxo-9H-xanthene (xanthone) system demonstrate the feasibility of such reactions. For example, 3-nitro-9-oxo-9H-xanthene derivatives have been prepared via intramolecular acylation of substituted nitrophthalic anhydrides. biorxiv.org This indicates that the xanthene ring system is reactive towards nitrating agents. It is expected that direct nitration of 9H-xanthene-9-carboxylic acid would lead to substitution on the aromatic rings, with the specific position depending on reaction conditions.
Similarly, halogenation using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) could introduce halogen atoms onto the aromatic rings, creating precursors for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Development of Polymeric or Macrocyclic Structures Incorporating the Xanthene Moiety
The rigid, well-defined structure of the xanthene core makes it an attractive building block for the construction of larger, complex architectures such as polymers and macrocycles. To achieve this, bifunctional monomers derived from 9H-xanthene-9-carboxylic acid are required.
One approach involves synthesizing xanthene dicarboxylic acid derivatives, which can then serve as monomers in polycondensation reactions. Patents have described the creation of xanthene-containing polymers and copolymers from xanthene dicarboxylic acid halides. google.com These di-acid halides can react with diamines to form polyamides, a class of high-performance polymers. youtube.comgoogle.com The incorporation of the rigid xanthene unit into the polymer backbone is expected to impart specific thermal and mechanical properties.
In the realm of supramolecular chemistry, xanthene units have been used to construct large, bowl-shaped macrocycles termed xanthene[n]arenes. acs.orgacs.org These are synthesized through the condensation of xanthene monomers, not directly from the carboxylic acid, but this demonstrates the utility of the xanthene scaffold in macrocyclic design. Such structures are of interest for their potential applications in host-guest chemistry, molecular recognition, and the construction of self-assembling molecular capsules. acs.orgacs.org
| Structure Type | Monomer/Precursor | Resulting Structure | Potential Application | Reference |
| Polymer | Xanthene dicarboxylic acid halide + Diamine | Polyamide | High-performance materials | google.comgoogle.com |
| Polymer | Xanthene dicarboxylic acid + Polyol | Alkyd Polycondensate | Cosmetic films, coatings | google.com |
| Macrocycle | Substituted Xanthene | Xanthene[n]arene | Host-guest chemistry, molecular capsules | acs.orgacs.org |
Conjugation with Other Chemical Moieties for Non-Biological Applications
The inherent photophysical properties of the xanthene core, which forms the basis of many fluorescent dyes like fluorescein (B123965), make its derivatives valuable for non-biological applications. The carboxylic acid handle allows for covalent conjugation to other chemical moieties to create functional materials, sensors, and probes.
A notable example is the development of photoactive molecules. A derivative, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, which is an analogue of fluorescein, has been shown to function as a transition-metal-free carbon monoxide-releasing molecule (photoCORM) that is activated by visible (green) light. scut.edu.cn Upon irradiation, the molecule releases carbon monoxide, a reaction that can be monitored by changes in absorption and emission spectra. scut.edu.cn
The spectroscopic properties of xanthene derivatives also make them suitable for use as fluorescent materials and pH indicators. google.com By conjugating the xanthene-9-carboxylic acid to different chemical entities, its fluorescence properties can be tuned for specific sensing applications in materials science or analytical chemistry.
Theoretical and Computational Chemistry Studies on 9 Hydroxy 9h Xanthene 9 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
While quantum methods are highly accurate, they are computationally intensive. For larger molecules or for exploring multiple conformations, molecular mechanics (MM) and molecular dynamics (MD) are often employed. These methods would be used to explore the different possible spatial arrangements (conformers) of 9-Hydroxy-9H-xanthene-9-carboxylic acid and their relative energies. MD simulations could further model the dynamic behavior of the molecule over time in different environments, such as in a solvent, providing insight into its flexibility and intermolecular interactions.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic properties.
NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental spectra and confirm the molecular structure.
IR: As mentioned, vibrational frequency calculations (often using DFT) can generate a predicted IR spectrum, allowing for the assignment of specific peaks to the vibrations of functional groups like O-H, C=O, and C-O.
UV-Vis: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light. This allows for the prediction of the λmax values in a UV-Vis spectrum.
Reaction Pathway and Transition State Calculations for Mechanistic Elucidation
To understand how 9-Hydroxy-9H-xanthene-9-carboxylic acid might participate in or undergo chemical reactions, computational methods can be used to map out entire reaction pathways. These calculations identify the structures of transition states—the high-energy intermediates between reactants and products. By determining the energy barriers associated with these transition states, chemists can predict the feasibility and kinetics of a proposed reaction mechanism, such as the decarboxylation or esterification of the molecule.
Although the specific data tables and detailed research findings for 9-Hydroxy-9H-xanthene-9-carboxylic acid are not available, the methodologies described represent the standard computational toolkit for characterizing such a compound.
Emerging Non Biological Applications of 9 Hydroxy 9h Xanthene 9 Carboxylic Acid and Its Derivatives
Applications in Materials Science and Engineering
The unique photophysical properties and structural rigidity of the xanthene core make it an attractive building block for a variety of advanced materials.
The xanthene moiety is being incorporated into polymer backbones to create materials with enhanced thermal, mechanical, and conductive properties. A notable application is in the development of anion exchange membranes (AEMs), which are critical components in alkaline fuel cells and electrolyzers.
Researchers have synthesized a new class of poly(xanthene)s (PXs) through a superacid-mediated polyhydroxyalkylation process. mdpi.comnih.gov This method involves the reaction of monomers like 4,4′-biphenol with a ketone precursor, which, through cyclodehydration, forms the rigid xanthene unit within the polymer chain. mdpi.com The resulting PXs, decorated with cation groups, exhibit high ionic conductivity and exceptional stability in alkaline environments, which is a critical requirement for AEMs. mdpi.comnih.gov The inclusion of the rigid, planar xanthene heterocycle in the polymer backbone can also induce intrinsic microporosity, which may facilitate ion and gas transport. mdpi.com
Table 1: Properties of Poly(xanthene)-Based Anion Exchange Membranes
| Polymer Type | Cation Group | Hydroxide Conductivity (at 80 °C) | Alkaline Stability (2 M NaOH, 90 °C, 720 h) | Reference |
|---|---|---|---|---|
| Poly(xanthene) (PX) | Trimethylammonium | Up to 129 mS cm⁻¹ | <4% ionic loss | mdpi.com |
| Poly(xanthene) (PX) | Methylpiperidinium | High | Excellent (<4% ionic loss) | mdpi.comnih.gov |
| Poly(xanthene) (PX) | Quinuclidinium | High | Excellent (<4% ionic loss) | mdpi.comnih.gov |
These findings demonstrate that polymers derived from xanthene structures are viable and promising materials for energy conversion and storage systems. mdpi.com
Xanthene derivatives are widely recognized for their strong fluorescence and are foundational to many synthetic dyes. researchgate.net This inherent optical activity makes them ideal components for various functional materials. They are utilized in fluorescent materials for pH sensors, dyes for laser technologies, and as components in electro-optical devices. mdpi.comacs.orgrsc.org
In the realm of electronics, specific derivatives have been designed as hole-transporting materials for organic light-emitting devices (OLEDs). A series of molecules based on a spiro[fluorene-9,9′-xanthene] core were synthesized and shown to have high-lying highest occupied molecular orbital (HOMO) levels (~5.0 eV), facilitating efficient hole injection from the standard indium tin oxide (ITO) anode. digitellinc.com OLEDs using these xanthene-based materials exhibited lower turn-on voltages and higher efficiencies compared to devices based on traditional materials. digitellinc.com
Furthermore, the reactivity of the xanthene scaffold allows for the creation of "smart" materials. For example, a fluorescein (B123965) analogue, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, has been developed as a photoactivated carbon monoxide-releasing molecule (PhotoCORM). mdpi.com This molecule can release CO, a gaseous signaling molecule, upon irradiation with green light, demonstrating its potential in developing light-responsive functional systems. mdpi.com The extension of the π-conjugation in Si-substituted xanthene dyes has also been explored to create agents that absorb and emit in the near-infrared (NIR-II) region, which is highly desirable for deep-tissue bioimaging applications due to reduced light scattering and minimal background autofluorescence. digitellinc.com
Table 2: Functional Material Applications of Xanthene Derivatives
| Derivative Type | Application Area | Function | Key Property | Reference |
|---|---|---|---|---|
| General Xanthenes | Sensors | Fluorescent pH indicators | pH-dependent fluorescence | acs.org |
| Spiro[fluorene-9,9′-xanthene] | Electronics (OLEDs) | Hole-transporting layer | High HOMO energy level | digitellinc.com |
| Symmetric/Asymmetric Xanthene Dyes | Optical Materials | Far-red fluorescent dyes | Long-wavelength emission | researchgate.net |
| 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid | Functional Systems | Photoactivated CO-releasing molecule | Light-induced chemical release | mdpi.com |
| Si-substituted Xanthenes | Imaging Agents | NIR-II fluorescent dyes | Absorption/emission >1000 nm | digitellinc.com |
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. Their high surface area and tunable structures make them excellent candidates for catalysis, gas storage, and separation. researchgate.netnih.gov However, many MOFs have limited light absorption in the visible spectrum, hindering their use in photocatalysis. nih.gov
To overcome this, xanthene dyes are being incorporated into MOF structures to enhance their photocatalytic activity. rsc.orgnih.gov These dyes are effective photosensitizers due to their strong absorption of visible light, low cost, and low toxicity. rsc.orgnih.gov There are two primary strategies for this incorporation: synergizing the MOF with xanthene dyes where the dye is encapsulated within the pores, or directly using a xanthene dye as the organic linker to build the framework itself. rsc.orgnih.gov The carboxylic acid groups present on derivatives like 9-hydroxy-9H-xanthene-9-carboxylic acid make them suitable candidates to act as these organic linkers, binding to the metal clusters that form the nodes of the MOF. nih.gov This integration creates a stable, heterogeneous photocatalyst that effectively utilizes visible light. researchgate.net
Roles in Catalysis and Organocatalysis
The defined geometry and potential for introducing chirality make the xanthene scaffold a valuable platform for designing ligands and catalysts for organic synthesis.
Derivatives of the xanthene backbone are famously used to create a class of wide bite-angle diphosphine ligands, collectively known as Xantphos-type ligands. acs.org In these ligands, phosphine (B1218219) groups are attached to the aromatic rings of the xanthene structure. The rigid xanthene backbone forces the phosphorus donor atoms into a specific geometry, resulting in a large P-M-P angle (the "bite angle") when coordinated to a metal center. acs.org This angle can be fine-tuned by modifying the xanthene backbone and has a profound impact on the stability and reactivity of the resulting transition metal catalyst. acs.org
Xantphos ligands have been successfully applied in numerous metal-catalyzed reactions, including palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation, where they provide high activity and selectivity. acs.org More specialized xanthene-based ligands, such as those with bis(silyl) chelate moieties, have been used with iridium to catalyze the regio- and stereoselective C–H deuteration of other phosphines. acs.org
Additionally, derivatives of 9H-xanthene-9-carboxylic acid itself have been used to synthesize ligands. For instance, xanthene-9-carboxylic acid hydrazide has been used to create NOO-tridentate hydrazone ligands that coordinate with various transition metals. researchgate.net
Table 3: Examples of Xanthene-Based Ligands in Metal Catalysis
| Ligand Type | Metal | Catalytic Reaction | Role of Xanthene Backbone | Reference |
|---|---|---|---|---|
| Xantphos (Diphosphine) | Rhodium, Palladium | Hydroformylation, Cross-coupling | Controls bite angle, enhances stability and selectivity | acs.org |
| Xanthene-based bis(silyl) | Iridium | C(sp³)–H Deuteration | Forms stable chelate complex with the metal center | acs.org |
| Xanthene-9-carboxylic acid hydrazone | Various Transition Metals | Synthesis of metal complexes | Serves as the core for a tridentate ligand | researchgate.net |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high enantioselectivity. The development of chiral xanthene derivatives suggests their potential as organocatalysts or chiral mediators, although this remains an emerging area of research.
The synthesis of enantiomerically pure xanthenes has been achieved through methods such as Ru-catalyzed enantioselective synthesis, which can introduce chirality specifically at the C9 position. digitellinc.com The resulting rigid, three-dimensional chiral scaffold is a promising feature for a potential organocatalyst, which could create a well-defined chiral environment to influence the stereochemical outcome of a reaction. While many studies focus on the synthesis of xanthenes using catalysts, the application of the xanthene molecule as the primary catalyst is less developed. mdpi.com However, the structural characteristics of chiral xanthene amides and related compounds make them attractive candidates for future development as chiral mediators in asymmetric transformations.
Applications in Analytical Chemistry (Excluding Biological Sensing)
Derivatives of the 9-Hydroxy-9H-xanthene-9-carboxylic acid core structure, particularly xanthene dyes, are utilized in analytical chemistry for the detection and quantification of various non-biological analytes due to their distinct spectroscopic properties.
Xanthene dyes, which are derivatives of the basic xanthene structure, have been investigated as fluorescent probes for the detection of non-biological materials. For instance, rhodamine B and rhodamine G have been successfully used for the selective staining and subsequent detection of polyvinyl chloride microparticles in soil samples. ifmo.ru This method allows for the quantification of microplastic pollution in environmental matrices. ifmo.ru When these dyes are used, the polyvinyl chloride microparticles can be detected in soil at a concentration of 0.1% by weight. ifmo.ru
Furthermore, thin films of xanthene dyes have been explored for their potential in sensor applications. These films have shown strong responses in both absorbance and emission spectra when exposed to various amine analytes, such as ethylamine, propylamine, butylamine, diethylamine, and triethylamine, as well as to hydrogen peroxide. researchgate.net This suggests their potential as active materials in chemosensors for industrial and environmental monitoring.
Currently, there is no available scientific literature that describes the use of 9-Hydroxy-9H-xanthene-9-carboxylic acid or its direct derivatives as stationary phases in chromatographic separations. Research in this area has focused on the separation of xanthene and its derivatives using existing stationary phases, rather than employing them as the stationary phase itself.
Exploration as Fluorescent Dyes or Probes (for non-biological imaging or material applications)
The intense fluorescence and high photostability of xanthene derivatives make them prime candidates for applications in materials science, particularly in optics and electronics.
Xanthene dyes are recognized for their efficiency as fluorescent materials and are employed in various optical applications. tcichemicals.com Their large absorption and luminescence characteristics, coupled with excellent light resistance, make them suitable for use in advanced materials. tcichemicals.com
One significant application is in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). tcichemicals.com Xanthene dyes can be used as sensitizers to absorb light and inject electrons into a semiconductor, generating electricity. tcichemicals.com Although their power conversion efficiency is generally lower than that of ruthenium-based dyes, their metal-free nature makes them a cost-effective alternative. tcichemicals.com
Another prominent application is their use as a gain medium in dye lasers. tcichemicals.com Certain xanthene derivatives, such as Rhodamine 6G, are widely used for this purpose, oscillating in the visible region of the electromagnetic spectrum. tcichemicals.com The table below summarizes some of the key photophysical properties of a novel xanthene-based bi-functional reactive dye in different solvents, illustrating the influence of the environment on its optical characteristics.
Table 1: Photophysical Properties of a Xanthene-Based Reactive Dye in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
|---|---|---|---|---|
| Water | 490 | 538 | 48 | 0.04 |
| Methanol | 475 | 510 | 35 | 0.46 |
| Acetone | 470 | 505 | 35 | 0.55 |
| DMF | 465 | 498 | 33 | 0.66 |
This data is adapted from research on a novel xanthene-based bi-functional reactive dye and illustrates the typical photophysical characteristics of such compounds. rsc.org
Environmental Chemistry Applications (excluding toxicological studies)
The application of xanthene derivatives in environmental chemistry is an emerging field, with research primarily focused on their potential as catalysts and as components in adsorbent materials.
While direct application of 9-Hydroxy-9H-xanthene-9-carboxylic acid as an adsorbent is not widely reported, derivatives of xanthene are being integrated into more complex materials for pollutant removal. For example, a bimetallic Ag-Mg metal-organic framework (MOF) has been shown to be effective for the removal of toxic heavy metals such as cadmium (Cd²⁺) and lead (Pb²⁺) from aqueous solutions. researchgate.net Notably, this same MOF material is also used as a catalyst for the synthesis of 14-Phenyl-14H-dibenzo[a,j]xanthene. researchgate.net This dual functionality highlights the potential for creating multifunctional materials for environmental remediation that incorporate xanthene structures.
Xanthene derivatives have been explored for their catalytic activity in various organic reactions, which can have implications for green chemistry and environmentally friendly synthesis processes. Xanthylium salts, which can be derived from the xanthene core structure, are known to serve as catalysts in organic photoredox transformations. nih.gov
Challenges and Future Research Directions for 9 Hydroxy 9h Xanthene 9 Carboxylic Acid
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of xanthene derivatives has traditionally involved methods that are now being re-evaluated for their environmental impact. A significant challenge lies in developing synthetic protocols that are not only efficient but also adhere to the principles of green chemistry. Recent advancements have focused on ultrasound-assisted synthesis, which has been shown to improve yields, accelerate reaction times, and proceed under milder conditions compared to conventional methods. unito.itnih.gov
Future research will likely focus on:
Catalyst Development: The exploration of novel, reusable, and environmentally benign catalysts is a key area of interest. nih.gov Systems like ZrCl4 and various nanocomposites have already shown promise in facilitating the synthesis of xanthene derivatives. nih.gov
Solvent Selection: A shift towards greener solvent systems, such as water or ethanol-water mixtures, is anticipated to reduce the reliance on volatile and hazardous organic solvents. unito.it
Stereoselective Control: For derivatives with chiral centers, developing highly stereoselective synthetic methods remains a critical challenge. This is particularly important for applications where specific stereoisomers are required.
| Methodology | Catalyst Example | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Various acids/bases | Organic solvents | Established protocols | researchgate.net |
| Ultrasound-Assisted Synthesis | Zn(OAc)2, ZrCl4 | Ethanol (B145695), Water | Higher yields, shorter reaction times, milder conditions | unito.itnih.gov |
| Nanocatalysis | CoFe2O4/OCMC/Cu (BDC) | Ethanol/Water | High efficiency, catalyst reusability | nih.gov |
Unveiling Novel Reactivity Pathways and Transformations
The reactivity of the xanthene nucleus, particularly at the C9 position, is a cornerstone of its chemical versatility. The presence of the carboxylic acid and hydroxyl groups in 9-hydroxy-9H-xanthene-9-carboxylic acid offers multiple sites for chemical modification. Understanding and controlling these reactions are pivotal for synthesizing new derivatives.
Future research directions include:
Functional Group Interconversions: Exploring novel transformations of the carboxylic acid and hydroxyl groups to introduce a wider range of functionalities. This includes the formation of amides, esters, and ethers, which can serve as intermediates for more complex structures. researchgate.net
C-H Activation: Developing methods for the selective functionalization of the aromatic rings of the xanthene scaffold through C-H activation would open up new avenues for creating highly substituted derivatives. researchgate.net
Ring-Opening Reactions: Investigating conditions that could lead to controlled ring-opening of the xanthene core could provide access to entirely new classes of compounds with different structural and electronic properties.
Rational Design of Derivatives for Enhanced Non-Biological Material Properties
While xanthene derivatives have been extensively studied for their biological activities, their potential in materials science is an emerging field. The rigid, planar structure and potential for fluorescence make them attractive candidates for various non-biological applications.
Key areas for future investigation are:
Fluorescent Probes: Designing derivatives with enhanced quantum yields and specific responses to environmental stimuli (e.g., pH, metal ions) for use as chemical sensors. researchgate.net
Photoactive Materials: The xanthene core can be incorporated into larger conjugated systems to create materials for organic light-emitting diodes (OLEDs) or photovoltaics.
Carbon Monoxide-Releasing Molecules (CORMs): Certain xanthene-based structures have been shown to release carbon monoxide upon photoactivation, a property that has potential applications in materials science and catalysis. amazonaws.com
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structural, electronic, and energetic properties of 9-hydroxy-9H-xanthene-9-carboxylic acid and its derivatives is crucial for rational design and predicting reactivity. The integration of advanced analytical and theoretical methods is essential for this purpose.
Future efforts should focus on:
Advanced NMR and Mass Spectrometry: Utilizing sophisticated techniques like 2D NMR and high-resolution mass spectrometry (HRMS) to unambiguously determine the structure of new derivatives. amazonaws.comnih.gov
Computational Chemistry: Employing density functional theory (DFT) and other computational methods to study molecular structures, electrostatic potential energy maps, and electronic properties. ua.pt These studies can provide insights into reaction mechanisms and predict the properties of yet-to-be-synthesized compounds.
X-ray Crystallography: Obtaining single-crystal X-ray structures to provide definitive proof of molecular geometry and intermolecular interactions in the solid state. unito.it
| Technique | Observed Data / Calculated Property | Reference |
|---|---|---|
| Molecular Formula | C14H10O3 | nih.gov |
| Molecular Weight | 226.23 g/mol | nih.gov |
| 1H NMR | Spectra available for structural elucidation | chemicalbook.com |
| Mass Spectrometry (MS-MS) | Precursor m/z: 227.0703 [M+H]+ | nih.gov |
| Computational (Enthalpy of Formation) | Calculations contribute to understanding energetics and reactivity | ua.pt |
Identification of Novel Non-Biological Applications and Interdisciplinary Opportunities
The unique properties of the xanthene scaffold open doors to a wide range of applications beyond the biological realm, fostering interdisciplinary collaborations.
Promising future directions include:
Dyes and Pigments: The chromophoric nature of the xanthene core has long been utilized in dyes like fluorescein (B123965). Further functionalization could lead to new pigments with enhanced stability and color properties for use in textiles and food industries. unito.it
Electro-optical Devices: The development of xanthene-based materials for use in electro-optical devices is an area with significant potential for growth. unito.it
Analytical Reagents: Their fluorescent properties make them ideal candidates for development as sensitive and selective analytical reagents for detecting various analytes. nih.gov
The continued investigation into 9-hydroxy-9H-xanthene-9-carboxylic acid and its analogues promises to yield significant advancements in synthesis, materials science, and analytical chemistry, highlighting the enduring relevance of this versatile heterocyclic system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
